N-(4-sec-Butylphenyl)benzamide
Description
N-(4-sec-Butylphenyl)benzamide is a benzamide derivative featuring a benzoyl group attached to a 4-sec-butylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol (calculated from related compounds in and ). The compound is characterized by the presence of a bulky sec-butyl group on the para position of the phenyl ring, which influences its steric and electronic properties. Variations of this structure, such as N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide (C₁₇H₁₇Cl₂NO; MW 322.23) , demonstrate how halogen substitutions enhance molecular weight and polarity. Another derivative, N-(4-sec-Butylphenyl)-4-(4-ethyl-phenoxymethyl)-benzamide (C₂₆H₂₉NO₂; MW 387.51) , incorporates a phenoxymethyl group, altering solubility and biological interactions.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-13(2)14-9-11-16(12-10-14)18-17(19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
MLHHTJZEKDWYRF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:
Structural and Physicochemical Properties
*Estimated using ChemDraw/BioByte tools.
Spectral and Analytical Data
- NMR : this compound derivatives show aromatic protons at δ 7.2–8.1 ppm (benzamide) and δ 1.2–1.6 ppm (sec-butyl CH₃) .
- Mass Spectrometry : Halogenated analogs (e.g., 4-bromo) exhibit isotopic patterns (e.g., m/z 296.15 [M+H]⁺ with ⁷⁹Br/⁸¹Br) .
- Elemental Analysis : Ureido derivatives show higher nitrogen content (~16.85% vs. ~6.42% oxygen) .
Structure-Activity Relationships (SAR)
- Lipophilicity : Bulky groups (e.g., sec-butyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .
- Electron-Withdrawing Groups : Nitro or halogens (Cl, Br) improve metabolic stability and target binding .
- Hydrogen-Bonding Motifs : Ureido and carbamoyl groups enhance solubility and interactions with enzymes (e.g., HDAC, PARP) .
- Heterocyclic Substitutions : Imidazole or pyridine rings confer antimicrobial/anticancer activity via metal coordination or π-π stacking .
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